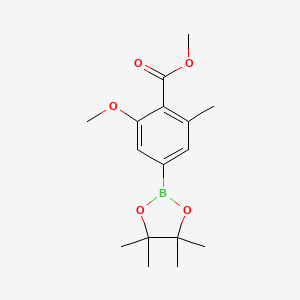

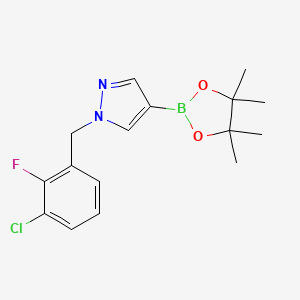

3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

“3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” is a type of organoboron reagent. Organoboron compounds are highly valuable building blocks in organic synthesis . They are generally environmentally benign, relatively stable, and readily prepared . They are often used in Suzuki–Miyaura (SM) cross-coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Chemical Reactions Analysis

Organoboron compounds are known for their versatility in chemical reactions. They can be converted into a broad range of functional groups . These transformations include oxidations, aminations, halogenations, and C–C-bond-formations such as alkenylations, alkynylations, and arylations .Wissenschaftliche Forschungsanwendungen

Phosphorescent Properties

Arylboronic esters, including compounds similar to "3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester," have been identified for their unexpected ability to exhibit long-lived room-temperature phosphorescence in the solid state. This property challenges the conventional understanding that phosphorescent organic molecules require heavy atoms or carbonyl groups for efficient triplet excited state generation. Theoretical calculations suggest that the phosphorescence is due to out-of-plane distortion in the excited state, influenced by solid-state molecular packing rather than the specific boron substituents on the aryl units (Shoji et al., 2017).

Polymer Synthesis

The compound has been utilized in the synthesis of hyperbranched polythiophene with nearly 100% branching via catalyst-transfer Suzuki–Miyaura coupling reactions. This application demonstrates the role of phenyl boronic acid pinacol ester in creating polymers with controlled architecture, showcasing its versatility in polymer chemistry (Segawa et al., 2013).

Catalysis and Chemical Synthesis

In catalysis, the Suzuki-Miyaura coupling reaction has been enhanced using arylboronic esters to afford high-molecular-weight π-conjugated polymers with boronic acid (ester) moieties at both ends. This method highlights the compound's role in facilitating novel synthetic routes and polymer end-group functionalization (Nojima et al., 2016).

Drug Delivery Systems

A notable application in biomedical research includes the development of oxidation-sensitive polymers for drug delivery. Arylboronic esters are incorporated into copolymers that respond to oxidative stress, a common feature of tumor sites. These materials have shown potential for targeted therapeutic delivery due to their sensitivity to hydrogen peroxide and low pH conditions, enhancing the release of encapsulated drugs (Zhang et al., 2019).

Zukünftige Richtungen

The future directions for organoboron compounds like “3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester” could involve further exploration of their applications in various chemical reactions. There’s also a need for more research on the protodeboronation of unactivated alkyl and especially primary alkyl boronic esters .

Wirkmechanismus

Target of Action

The primary target of 3-Methoxy-4-methoxycarbonyl-5-methylphenylboronic acid pinacol ester is the formation of carbon-carbon bonds in organic synthesis . This compound, also known as Methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate, is a boron reagent used in Suzuki–Miyaura coupling .

Mode of Action

The this compound interacts with its targets through a process called transmetalation . In this process, the organoboron compound (the boronic ester) transfers a formally nucleophilic organic group from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling, facilitated by this compound, is a key pathway in the formation of carbon-carbon bonds . This pathway is widely applied in organic synthesis, leading to a variety of downstream effects, including the creation of new organic compounds .

Pharmacokinetics

It’s known that boronic esters, in general, are relatively stable, readily prepared, and environmentally benign . These properties may impact the bioavailability of the compound, but specific details would require further investigation.

Result of Action

The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a wide range of organic compounds, contributing to various areas of chemical research and industry .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, the rate of hydrolysis of boronic pinacol esters is dependent on the pH and can be considerably accelerated at physiological pH . . These factors can influence the compound’s action, efficacy, and stability.

Eigenschaften

IUPAC Name |

methyl 2-methoxy-6-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H23BO5/c1-10-8-11(9-12(19-6)13(10)14(18)20-7)17-21-15(2,3)16(4,5)22-17/h8-9H,1-7H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSFCSJTAXYVFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C(=C2)OC)C(=O)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H23BO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

306.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-(2-oxo-2-(3-oxo-3H-spiro[isobenzofuran-1,4'-piperidin]-1'-yl)ethyl)phenyl)acetamide](/img/structure/B2708656.png)

![N-(5-isopentyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)furan-2-carboxamide](/img/structure/B2708663.png)

![(2S,3R)-3-Hydroxy-2-[[(2S)-pyrrolidine-2-carbonyl]amino]butanoic acid;hydrochloride](/img/structure/B2708664.png)

![(E)-N-[(1-Benzyl-3-hydroxypyrrolidin-3-yl)methyl]-4-(dimethylamino)-N-methylbut-2-enamide](/img/structure/B2708672.png)

![3-Methylbicyclo[1.1.1]pentan-1-ol](/img/structure/B2708674.png)

![2-((3-(4-fluorobenzyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2708675.png)

![Methyl (2R)-2-hydroxy-2-[3-(trifluoromethyl)phenyl]acetate](/img/structure/B2708679.png)